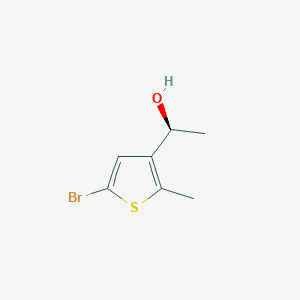
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a bromine atom and a methyl group attached to the thiophene ring, along with an ethanol group. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol typically involves the bromination of 2-methylthiophene followed by a Grignard reaction to introduce the ethanol group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The Grignard reagent, prepared from ethyl magnesium bromide, reacts with the brominated thiophene to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent.
Major Products Formed
Oxidation: (1S)-1-(5-bromo-2-methylthiophen-3-yl)acetaldehyde or (1S)-1-(5-bromo-2-methylthiophen-3-yl)acetic acid.
Reduction: (1S)-1-(2-methylthiophen-3-yl)ethanol.
Substitution: (1S)-1-(5-azido-2-methylthiophen-3-yl)ethanol or (1S)-1-(5-mercapto-2-methylthiophen-3-yl)ethanol.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its bromine atom can serve as a site for radiolabeling, enabling tracking and imaging studies.
Medicine
In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. Thiophene derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials science applications. Its reactivity and functional groups make it a versatile precursor for various industrial processes.
作用機序
The mechanism of action of (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ethanol group can influence the compound’s binding affinity and specificity towards its molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the overall mechanism of action.
類似化合物との比較
Similar Compounds
- (1S)-1-(5-chloro-2-methylthiophen-3-yl)ethanol
- (1S)-1-(5-fluoro-2-methylthiophen-3-yl)ethanol
- (1S)-1-(5-iodo-2-methylthiophen-3-yl)ethanol
Uniqueness
Compared to its analogs, (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine or fluorine, which can influence the compound’s chemical and physical properties. Additionally, the (1S) configuration provides a specific stereochemistry that can affect its interactions with chiral environments.
特性
CAS番号 |
1567899-11-9 |
|---|---|
分子式 |
C7H9BrOS |
分子量 |
221.12 g/mol |
IUPAC名 |
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrOS/c1-4(9)6-3-7(8)10-5(6)2/h3-4,9H,1-2H3/t4-/m0/s1 |
InChIキー |
QAFSAWYOGCPCQD-BYPYZUCNSA-N |
異性体SMILES |
CC1=C(C=C(S1)Br)[C@H](C)O |
正規SMILES |
CC1=C(C=C(S1)Br)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


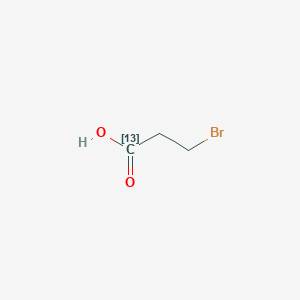
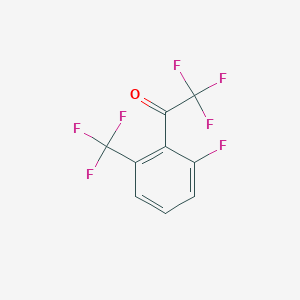
![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)

![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)


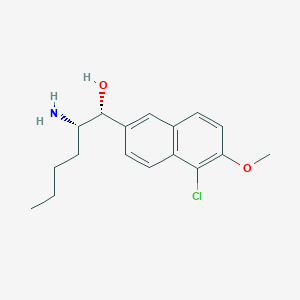


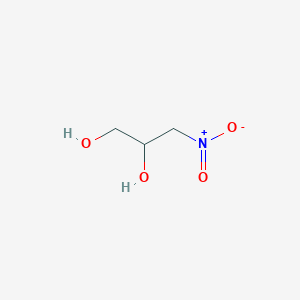
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)
![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
